![molecular formula C17H14ClF3N2O2 B3036039 (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone CAS No. 338959-91-4](/img/structure/B3036039.png)
(4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone
説明
The compound (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone is a chemical entity that appears to be related to various heterocyclic compounds synthesized for potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as chlorophenyl groups, morpholino substituents, and pyridinyl methanone cores are recurrent in the literature, suggesting its relevance in the field of medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions. For instance, a triaryl methanone compound was synthesized using a condensation reaction in glacial acetic acid, as reported in the synthesis of 1,3,5-triyltris((4-chlorophenyl)methanone) . Similarly, the synthesis of a pyrazolo[4,3-c]cinnolin-1-yl compound involved condensation with isonicotinic acid hydrazide in absolute ethanol . These methods indicate that the synthesis of this compound could potentially follow analogous pathways involving key starting materials and suitable reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of synthesized compounds. The crystal structure of a bis(3-chlorophenyl) compound was elucidated using this method, revealing the molecular conformation and packing stabilized by intermolecular interactions . Similarly, the structure of a 3-amino-4-morpholino indazole derivative was confirmed by single crystal X-ray diffraction . These studies suggest that the molecular structure of this compound could be analyzed using X-ray crystallography to reveal its conformation and potential intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of such compounds often involves interactions like halogen bonding, as seen in the case of benzene-1,3,5-triyltris((4-chlorophenyl)methanone), where Type I and Type III halogen interactions were observed . These interactions are crucial for understanding the chemical behavior of halogenated compounds in solid-state arrangements. The presence of a chlorophenyl group in the compound of interest suggests that similar halogen bonding could be a significant aspect of its chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from spectroscopic and analytical techniques. Ultraviolet, infrared, mass, elemental, and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize such compounds . The presence of specific functional groups like chlorophenyl, morpholino, and pyridinyl methanone in the compound of interest would likely influence its physical properties such as solubility, melting point, and stability, as well as its chemical properties including reactivity and potential for forming specific interactions.
科学的研究の応用
Synthesis and Imaging in Parkinson's Disease
- PET Imaging Agent Synthesis : The compound was used in the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for studying LRRK2 enzyme activity in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Structural Analysis and Chemical Behavior
- Isomorphous Structures and Disorder : A study explored isomorphous structures related to this compound, focusing on the chlorine-methyl exchange rule and the impact of disorder on structure identification (Swamy, Müller, Srinivasan, Perumal, & Krishnakumar, 2013).
- Molecular Structure Studies : Several studies have been conducted on the molecular structure, spectroscopic, quantum chemical, and topological properties of derivatives of this compound (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Medical and Biological Applications
- Antimicrobial and Antitumor Activities : Research has been done on novel derivatives of this compound, assessing their antimicrobial and antitumor activities. For example, a study synthesized new derivatives and tested them against various cancer cell lines and microbial strains (Katariya, Vennapu, & Shah, 2021).
Chemical Synthesis and Characterization
- Synthesis Methods and Chemical Reactions : The compound has been involved in studies focusing on the synthesis of related chemicals and their reactivity, demonstrating its importance in organic synthesis and chemical engineering (Kopach, Kobierski, Coffey, Alt, Zhang, Borghese, Trankle, Roberts, Moynihan, Lorenz, McNamara, Kissane, & Maguire, 2010).
Safety and Hazards
When handling (4-Chlorophenyl)[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]methanone, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental exposure, follow the first aid measures outlined in the safety data sheet .
特性
IUPAC Name |
(4-chlorophenyl)-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c18-13-3-1-11(2-4-13)16(24)15-14(23-5-7-25-8-6-23)9-12(10-22-15)17(19,20)21/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUWDAOABXVYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141594 | |
| Record name | (4-Chlorophenyl)[3-(4-morpholinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338959-91-4 | |
| Record name | (4-Chlorophenyl)[3-(4-morpholinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338959-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)[3-(4-morpholinyl)-5-(trifluoromethyl)-2-pyridinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl 5-amino-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3035956.png)
![3-Chloro-5-(trifluoromethyl)-2-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3035958.png)
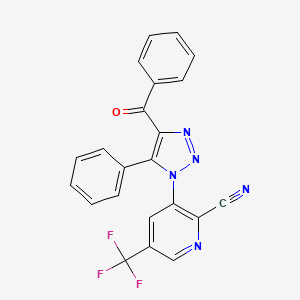
![6,8-Bis(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a][1,8]naphthyridine](/img/structure/B3035962.png)
![(3E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylaminomethylidene)pyrrolidin-2-one](/img/structure/B3035963.png)
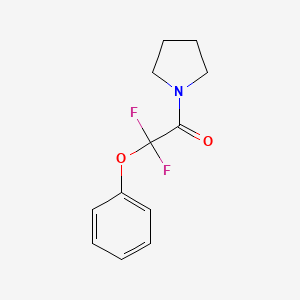
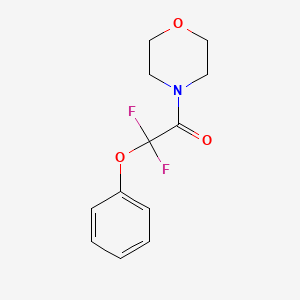
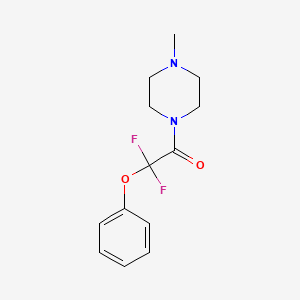
![2,2-Difluoro-1-(4-methylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B3035971.png)
![2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035972.png)
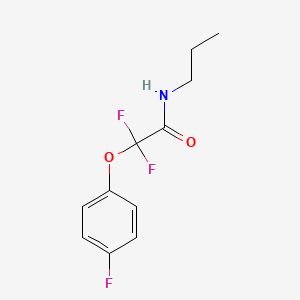
![3-(4-Chlorophenyl)-5-(4-phenylpiperazino)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B3035976.png)

![(2E)-2-hydroxyimino-1,6,7,11b-tetrahydrobenzo[a]quinolizin-4-one](/img/structure/B3035978.png)